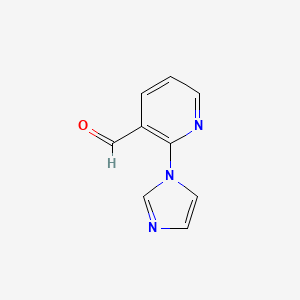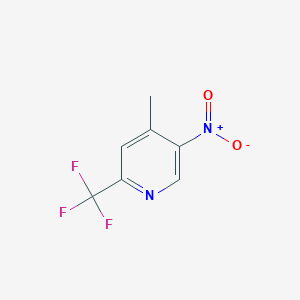
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Agrochemicals Development
4-Methyl-5-nitro-2-(trifluoromethyl)pyridine: is a key structural motif in the development of active agrochemical ingredients. Its derivatives are used extensively for crop protection, offering effective pest control due to the unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety .
Pharmaceutical Industry
In the pharmaceutical sector, this compound and its derivatives serve as crucial intermediates. They contribute to the creation of drugs with enhanced efficacy and stability. The trifluoromethyl group in particular is associated with increased biological activity and metabolic stability in various therapeutic agents .
Veterinary Medicine
Similar to its applications in human medicine, 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is also utilized in veterinary products. It helps in developing treatments that are more effective against diseases in animals, improving the health and productivity of livestock .
Synthetic Chemistry
As a versatile building block in synthetic chemistry, this compound is instrumental in introducing trifluoromethylpyridine groups into other molecules. This leads to the synthesis of new compounds with unique properties that can be tailored for specific applications.
Disease Vector Control
The derivatives of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine are significant in controlling disease vectors such as mosquitoes. They are used in pesticides that not only prevent crop losses but also protect human populations from diseases like malaria, dengue fever, and the Zika virus .
Functional Materials
The unique characteristics of this compound make it suitable for the development of functional materials. These materials can have a wide range of applications, including advanced coatings, specialty adhesives, and components in electronic devices .
Mécanisme D'action
Target of action
Trifluoromethylpyridine derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The specific targets of these compounds can vary widely depending on their structure and intended use.
Mode of action
The mode of action of trifluoromethylpyridine derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical pathways
The biochemical pathways affected by trifluoromethylpyridine derivatives can vary widely depending on their structure and intended use. For example, some trifluoromethylpyridine derivatives are used as pesticides, where they may interfere with the biochemical pathways of pests .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trifluoromethylpyridine derivatives can vary widely depending on their structure. These properties can impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of trifluoromethylpyridine derivatives can vary widely depending on their structure and intended use. For example, some trifluoromethylpyridine derivatives are used as pesticides, where they may cause death or other harmful effects in pests .
Action environment
Environmental factors can influence the action, efficacy, and stability of trifluoromethylpyridine derivatives. For example, factors such as temperature, pH, and the presence of other chemicals can affect how these compounds behave .
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
4-methyl-5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVOZQHDJFJNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696822 | |
| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944317-53-7 | |
| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




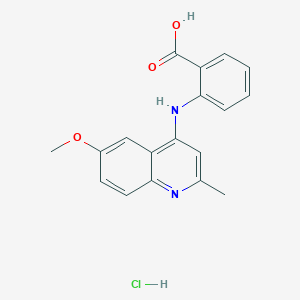

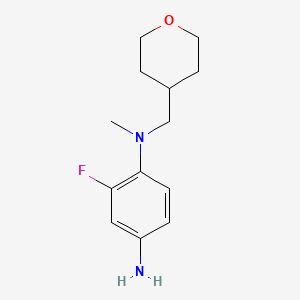
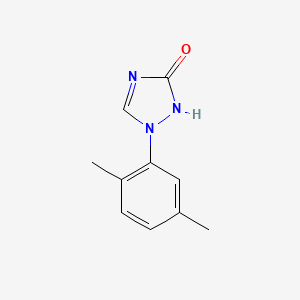
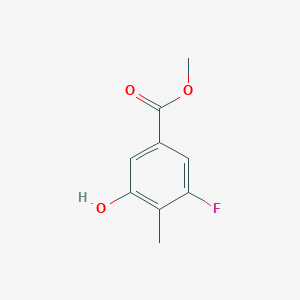
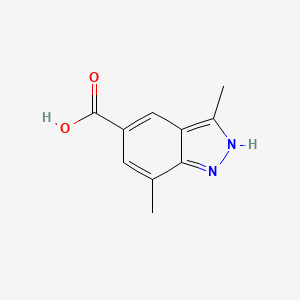

![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)
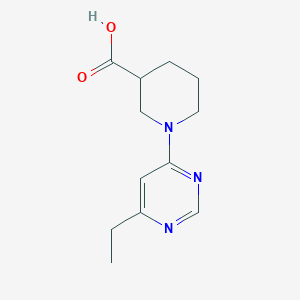
![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)
